(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
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Overview
Description
The compound (10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with a unique structure It belongs to the class of cyclopenta[a]phenanthrenes, which are known for their intricate ring systems and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent functionalization of the molecule. The synthetic routes typically involve:
Formation of the Cyclopenta[a]phenanthrene Core: This step often requires the use of cyclization reactions, such as the Diels-Alder reaction, to form the core structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alkanes.
Scientific Research Applications
(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol: has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which (10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol exerts its effects involves interactions with specific molecular targets and pathways. These targets may include enzymes, receptors, and other proteins involved in cellular signaling and metabolic processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol: can be compared with other similar compounds, such as:
Trifluorotoluene: An organic compound with similar solvating properties.
Aromatic Ketones: Used in chemical synthesis and known for their robust carbon-carbon bonds.
These comparisons highlight the uniqueness of This compound in terms of its structure, reactivity, and applications.
Properties
Molecular Formula |
C30H52O2 |
---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H52O2/c1-8-21(19(2)3)10-9-20(4)24-11-12-25-28-26(14-16-30(24,25)6)29(5)15-13-23(31)17-22(29)18-27(28)32-7/h18-21,23-28,31H,8-17H2,1-7H3/t20?,21?,23?,24?,25?,26?,27?,28?,29-,30+/m0/s1 |
InChI Key |
LJJLFLNKMQSUFO-XLYCAABWSA-N |
Isomeric SMILES |
CCC(CCC(C)C1CCC2[C@@]1(CCC3C2C(C=C4[C@@]3(CCC(C4)O)C)OC)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)OC)C)C(C)C |
Origin of Product |
United States |
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